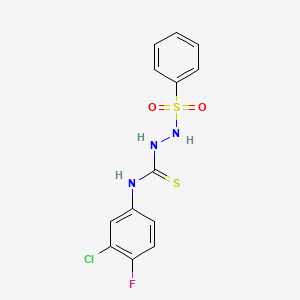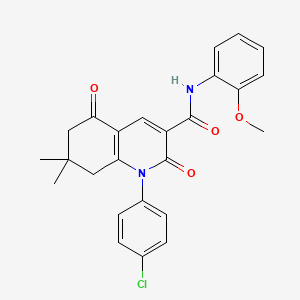![molecular formula C18H28ClN3O6 B6018149 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride](/img/structure/B6018149.png)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a bicyclic ring system, a dimethylamino group, a methoxy group, and a nitrobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride typically involves multiple steps. The synthetic route may start with the preparation of the bicyclic ring system, followed by the introduction of the dimethylamino group, the methoxy group, and the nitrobenzoate moiety. The final step involves the formation of the hydrate and hydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride include other bicyclic compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and effects. Examples of similar compounds include:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bis(2-ethylhexyl) terephthalate: A terephthalate ester used in various industrial applications.
Eigenschaften
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5.ClH.H2O/c1-19(2)15-10-17(25-4)14(9-16(15)21(23)24)18(22)26-13-7-11-5-6-12(8-13)20(11)3;;/h9-13H,5-8H2,1-4H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZNLHXODCLRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3OC)N(C)C)[N+](=O)[O-].O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate](/img/structure/B6018071.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6018098.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B6018107.png)
![1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE](/img/structure/B6018110.png)

![3-[2-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B6018121.png)
![2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6018133.png)
![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)

![1-[benzyl(methyl)amino]-3-(4-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6018151.png)
![1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6018160.png)
![1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one](/img/structure/B6018169.png)
